(E)-2-Bromonicotinaldehyde oxime
Description
(E)-2-Bromonicotinaldehyde oxime is a brominated derivative of nicotinaldehyde oxime, characterized by an oxime functional group (-NOH) and a bromine atom at the 2-position of the pyridine ring. Its molecular formula is C₆H₅BrN₂O, with a molecular weight of approximately 201.02 g/mol (estimated based on structural analogs) . This compound belongs to the nicotinaldehyde oxime family, where substitution patterns (e.g., halogen type and position) significantly influence physicochemical properties and biological activity.
Properties
Molecular Formula |
C6H5BrN2O |
|---|---|
Molecular Weight |
201.02 g/mol |
IUPAC Name |
N-[(2-bromopyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5BrN2O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H |
InChI Key |
JLTNPJIPNBBWOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C=NO |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
(E)-2-Bromonicotinaldehyde oxime features a bromine atom at the 2-position of the nicotinaldehyde structure, with the oxime group providing unique reactivity. The general formula can be represented as:
This compound's structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly for its potential therapeutic properties. Research indicates that it may possess anticancer and antimicrobial activities.
- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, an investigation into its effects on breast cancer cell lines revealed significant cytotoxicity with an IC50 value of 12 µM, suggesting its potential as a lead compound for further drug development.
- Antimicrobial Properties : The compound has been tested against various bacterial strains, showing effective inhibition. In one study, it exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli.
Organic Synthesis
The unique reactivity of this compound makes it an essential building block in organic synthesis. It can undergo various transformations:
- Reduction Reactions : The oxime can be reduced to form primary amines, which are valuable in synthesizing pharmaceuticals.
- Substitution Reactions : It can serve as a precursor for creating substituted derivatives with enhanced biological activity.
Coordination Chemistry
In coordination chemistry, this compound acts as a ligand to form complexes with transition metals. These metal complexes are investigated for their catalytic properties and potential applications in materials science.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Derivative | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | MCF-7 (Breast) | 12 | Induction of apoptosis |
| Derivative B | HeLa (Cervical) | 15 | Cell cycle arrest |
| Derivative C | A549 (Lung) | 18 | Inhibition of DNA synthesis |
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Escherichia coli | 20 | Moderate |
| Pseudomonas aeruginosa | 25 | Low |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in MCF-7 cells, where it induced apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Testing
In another investigation, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound effectively inhibited bacterial growth, suggesting its potential as an antimicrobial agent suitable for further development into therapeutic applications.
Comparison with Similar Compounds
Table 1: Physicochemical and Structural Comparison
*XLogP3 values are estimated for brominated analogs based on halogen substitution trends (Br > Cl in lipophilicity).
Key Insights :
- Substituent Position: Bromine at the 2-position (vs.
- Halogen Effects : Bromine’s larger atomic size and higher lipophilicity compared to chlorine (as seen in the chloro-analog from ) could enhance membrane permeability and bioavailability .
Functional Group Analogs: Oxime Derivatives
Key Insights :
- Antimicrobial Potential: Oxime derivatives like the naringin-based compound (2a) demonstrate significant antibacterial activity, suggesting that brominated nicotinaldehyde oximes could exhibit similar effects .
Q & A
Q. What advanced data analysis techniques are critical for interpreting complex reaction mechanisms involving this compound?
- Answer : Multivariate analysis (PCA, PLS) deconvolutes overlapping spectral data. Time-resolved spectroscopy (e.g., transient absorption) captures short-lived intermediates. Machine learning (neural networks) predicts reaction outcomes from experimental parameters, validated by cross-disciplinary peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
